N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Description
The compound N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 2. The pyridazinone nitrogen is linked via an ethyl chain to a benzenesulfonamide moiety, which is further substituted with methoxy (4-position) and two methyl groups (2- and 5-positions).
Crystallographic tools such as SHELX and WinGX are critical for resolving such complex structures, enabling precise determination of bond lengths, angles, and packing arrangements .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHITMTJMGENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonamides, and pyridazine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods. The goal is to produce the compound in large quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties .
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide and pyridazine derivatives.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks explicit studies on the target compound, structural analogs from chemical databases () and principles of molecular similarity () allow for theoretical comparisons. Below is a detailed analysis:
Structural and Functional Group Analysis
The compound’s key pharmacophoric elements include:
- Pyridazinone core: A six-membered dihydropyridazinone ring with a ketone group at position 4.
- Ethyl-linked benzenesulfonamide : The sulfonamide group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), while the methoxy and dimethyl groups may modulate electronic effects and steric bulk.
Table 1: Comparison with Analogous Compounds
Methodological Considerations in Similarity Assessment
Compound similarity is often evaluated using computational tools that assess 2D/3D structural overlap, pharmacophore alignment, or physicochemical descriptors. highlights that similarity metrics (e.g., Tanimoto coefficient, MACCS keys) can yield divergent results, impacting virtual screening outcomes . For instance:
- Target vs. 53284-30-3: Shared sulfonamide group but divergent heterocycles (pyridazinone vs. pyrazole). This may lead to similar enzyme inhibition but distinct off-target effects.
- Target vs.
Research Implications and Gaps
Fluorine Substitution: The 4-fluorophenyl group likely enhances metabolic stability and binding interactions compared to non-halogenated analogs .
Sulfonamide Variants : Substitutions on the benzenesulfonamide (e.g., methoxy vs. methyl groups) could fine-tune solubility and potency.
Heterocyclic Cores: Pyridazinone’s electron-deficient nature may confer unique reactivity compared to pyrazole or pyrimidine analogs.
Further studies using tools like SHELXL (for crystallography) and similarity-based virtual screening (as per ) are needed to validate these hypotheses .
Biological Activity
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C19H22F N3O3S
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
- Antioxidant Properties : The presence of the 4-fluorophenyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Biological Activity Data
A summary of biological activities reported for this compound includes:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 2: Antioxidant Evaluation
In vitro assays demonstrated that the compound exhibited notable antioxidant activity, with a reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in oxidative stress-related disorders.
Study 3: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties revealed that the compound effectively downregulated pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
